REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[O:9][CH3:10].[C:11](=[O:13])=[O:12].Cl>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]([OH:13])=[O:12])=[C:4]([F:8])[C:3]=1[O:9][CH3:10]
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Name
|
|
Quantity
|
15.28 g
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Type
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reactant
|
Smiles
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BrC1=C(C(=CC=C1)F)OC
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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125 g
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Type
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reactant
|
Smiles
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C(=O)=O
|
Name
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aqueous solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The resulting solution is stirred at −78° C. for 5 min, 0° C. for 15 min
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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cooled again to −78° C
|
Type
|
CUSTOM
|
Details
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to give an amber solution
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Type
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STIRRING
|
Details
|
After stirring this solution at −78° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
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TEMPERATURE
|
Details
|
to warm slowly (˜1 h) to room temperature
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
with stirring as it
|
Type
|
EXTRACTION
|
Details
|
the product is extracted with diethyl ether (6×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with brine (100 mL)
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Type
|
EXTRACTION
|
Details
|
the product extracted with a saturated solution of aqueous sodium bicarbonate (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined aqueous extracts (pH ˜9) are washed with diethyl ether (3×100 mL)
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Type
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ADDITION
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Details
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acidified slowly to pH ˜1 by addition of a 37% aqueous solution of hydrochloric acid (˜50 mL)
|
Type
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EXTRACTION
|
Details
|
The product is extracted with diethyl ether (3×200 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts are washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |